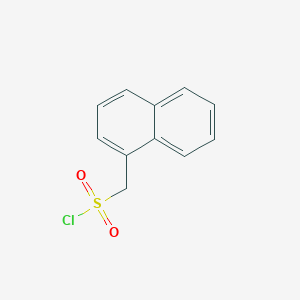

(Naphthalen-4-YL)methanesulfonyl chloride

Description

Contextualization of Arylmethanesulfonyl Chlorides as Versatile Synthetic Intermediates

Arylmethanesulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates in organic synthesis. Their hallmark is the sulfonyl chloride group (-SO₂Cl) attached to a methylene (B1212753) bridge, which in turn is connected to an aryl ring system. This arrangement distinguishes them from arylsulfonyl chlorides, where the sulfonyl group is directly bonded to the aromatic ring, leading to different reactivity profiles.

The primary utility of these compounds lies in their ability to react with a wide range of nucleophiles. For instance, their reaction with primary and secondary amines is a cornerstone for the synthesis of sulfonamides. researchgate.net This reaction is fundamental in medicinal chemistry for creating a variety of therapeutic agents. Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures. Methanesulfonyl chloride, the simplest compound in this class, is widely used to introduce the "mesyl" group, which is a common protecting group for amines and a key functional group in various reactions. wikipedia.orgchemicalbook.com The versatility of arylmethanesulfonyl chlorides thus makes them indispensable tools for synthetic chemists.

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry and Chemical Biology

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a privileged structure in chemistry and biology. fiveable.mehyhpesticide.com Its rigid, planar, and π-conjugated system imparts unique photophysical and chemical properties to its derivatives. nih.gov This makes them highly valuable in several applications:

Medicinal Chemistry : The naphthalene scaffold is present in numerous pharmaceuticals, including the nonsteroidal anti-inflammatory drug Naproxen and the beta-blocker Nadolol. vedantu.comnumberanalytics.com Researchers continually explore naphthalene derivatives for potential anti-inflammatory, anti-microbial, and anti-cancer properties. hyhpesticide.com

Fluorescent Probes : Many naphthalene derivatives exhibit strong fluorescence with high quantum yields and photostability. nih.gov This property is exploited in the development of chemical sensors and imaging agents for detecting ions and biomolecules in biological systems. nih.gov

Materials Science : Naphthalene derivatives are used as building blocks for polymers, resins, and synthetic dyes. vedantu.comnumberanalytics.com Their aromatic nature contributes to the thermal stability and electronic properties of these materials.

The reactivity of the naphthalene ring system, which readily undergoes electrophilic substitution, allows for diverse functionalization, making it a versatile template for designing molecules with specific functions. hyhpesticide.comvedantu.com

Historical Development and Evolution of Research on Sulfonyl Chlorides and Their Naphthalene Congeners

The study of sulfonyl chlorides has a rich history dating back to the foundations of modern organic chemistry. Their synthesis and reactivity have been subjects of investigation for over a century. Early methods for preparing sulfonyl chlorides often involved harsh reagents like phosphorus oxychloride or oxidative chlorination. researchgate.net A significant historical application that highlighted the importance of the sulfonamide linkage, derived from sulfonyl chlorides, was the development of Prontosil, the first commercially available antibacterial sulfonamide drug, which earned Gerhard Domagk the Nobel Prize in 1939. nih.gov

Research into naphthalene-based sulfonyl chlorides grew alongside the broader understanding of naphthalene chemistry. The unique properties of the naphthalene ring led to the development of specialized reagents. For example, Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) became a widely used tool in biochemistry for fluorescently labeling amines in proteins and peptides, enabling their detection and quantification. This historical progression from simple aromatic sulfonyl chlorides to more complex, functionalized naphthalene congeners illustrates the evolution of the field, driven by the need for more sophisticated chemical tools.

Current Research Landscape and Emerging Trends for (Naphthalen-4-YL)methanesulfonyl chloride

Current research involving this compound and related compounds focuses on leveraging its unique combination of the reactive methanesulfonyl chloride group and the functional naphthalene core. Emerging trends include:

Novel Synthetic Methodologies : Chemists are developing milder and more selective methods for synthesizing sulfonyl chlorides and their derivatives. researchgate.netnih.gov Photocatalytic approaches, for instance, offer greener alternatives to traditional methods. nih.gov

Late-Stage Functionalization : A key area of interest is the "late-stage" introduction of the sulfonyl chloride or sulfonamide group into complex, drug-like molecules. This allows for the rapid diversification of potential pharmaceutical candidates. researchgate.net

Advanced Materials : The incorporation of the naphthalene moiety into polymers and other materials via reactions of this compound is being explored to create materials with tailored electronic and photophysical properties.

Chemical Biology Probes : Building on the legacy of dansyl chloride, researchers are designing new naphthalene-based sulfonyl chlorides as fluorescent probes with improved sensitivity and specificity for biological imaging and sensing applications.

The compound serves as a bridge, connecting fundamental organic synthesis with applied fields like medicinal chemistry and materials science.

Aims and Scope of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, aiming to:

Explore and Expand Synthetic Utility : To develop new reactions and synthetic strategies that utilize its unique reactivity for the efficient construction of complex molecules.

Develop Novel Bioactive Compounds : To use it as a key building block for the synthesis of new sulfonamides and sulfonate esters with potential therapeutic applications, targeting a range of diseases.

Create Functional Materials : To investigate its use in the synthesis of novel polymers, dyes, and electronic materials that harness the properties of the naphthalene core.

Design Advanced Chemical Tools : To create sophisticated probes for chemical biology, enabling a deeper understanding of biological processes at the molecular level.

The scope of research is therefore broad, spanning from fundamental reaction discovery to the development of practical applications that can have a significant impact on science and technology.

Data Tables

Table 1: Physical and Chemical Properties of a Related Compound: Methanesulfonyl chloride

| Property | Value |

| Chemical Formula | CH₃ClO₂S |

| Molar Mass | 114.55 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid nih.govchemicalbook.comilo.org |

| Density | 1.48 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Melting Point | -32 °C wikipedia.org |

| Boiling Point | 161 °C (at 730 mmHg) wikipedia.org |

| Solubility | Reacts with water; soluble in alcohol, ether, and most organic solvents wikipedia.org |

Table 2: Common Reactions of Sulfonyl Chlorides

| Reaction Type | Reactant | Product | Significance |

| Sulfonamide Formation | Primary/Secondary Amine | Sulfonamide | Core reaction for synthesizing numerous pharmaceuticals ("sulfa drugs"). wikipedia.orgnih.gov |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Creates excellent leaving groups for nucleophilic substitution reactions. wikipedia.org |

| Friedel-Crafts Sulfonylation | Aromatic Hydrocarbon | Sulfone | Forms carbon-sulfur bonds, used in polymer and medicinal chemistry. |

| Reduction | Reducing Agent (e.g., Zn, Na₂SO₃) | Sulfinic Acid / Thiol | Provides access to other sulfur oxidation states. |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAIRDIPBPUKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856199-38-7 | |

| Record name | naphthalen-1-ylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Naphthalen 4 Yl Methanesulfonyl Chloride

Established Synthetic Routes to (Naphthalen-4-YL)methanesulfonyl chloride

The preparation of this compound can be achieved through various established chemical transformations. These routes include chlorosulfonation reactions, the conversion of naphthalene-based thiols or sulfonic acids, and other alternative pathways developed for the synthesis of methanesulfonyl chlorides.

Chlorosulfonation Reactions and Their Variants

Direct chlorosulfonation of a suitable naphthalene (B1677914) precursor is a potential, albeit challenging, route. This method typically involves the reaction of an aromatic compound with chlorosulfonic acid. For the synthesis of this compound, the starting material would ideally be 4-methylnaphthalene. The reaction introduces the chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring. However, this method is generally more applicable for the synthesis of arylsulfonyl chlorides rather than arylmethanesulfonyl chlorides and can be complicated by issues of regioselectivity and the potential for side reactions, such as the formation of sulfones.

A variation of this approach involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. This method is also an electrophilic aromatic substitution reaction. The reaction conditions, including the choice of Lewis acid and solvent, would need to be carefully optimized to favor the desired product and minimize the formation of isomers and byproducts.

Conversion from Naphthalene-Based Thiols or Sulfonic Acids

A more common and generally higher-yielding approach to arylmethanesulfonyl chlorides involves the conversion of pre-functionalized starting materials, namely (naphthalen-4-yl)methanethiol or (naphthalen-4-yl)methanesulfonic acid.

From (Naphthalen-4-YL)methanethiol:

The oxidative chlorination of (naphthalen-4-yl)methanethiol is a direct and effective method for the synthesis of the target sulfonyl chloride. This transformation can be achieved using various chlorinating and oxidizing agents. A common laboratory method involves bubbling chlorine gas through a solution of the thiol in a suitable solvent, often in the presence of water or an acid.

More modern and milder methods utilize reagents such as N-chlorosuccinimide (NCS) or a combination of an oxidizing agent and a chloride source. For instance, the use of hydrogen peroxide in the presence of a chloride source offers a greener alternative to gaseous chlorine.

From (Naphthalen-4-YL)methanesulfonic acid:

The conversion of (naphthalen-4-yl)methanesulfonic acid or its corresponding salt to the sulfonyl chloride is a well-established transformation. This is typically achieved by treating the sulfonic acid with a strong chlorinating agent. Common reagents for this purpose include:

Thionyl chloride (SOCl₂): Heating the sulfonic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a widely used method. orgsyn.org

Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent that readily converts sulfonic acids to sulfonyl chlorides. The reaction is typically carried out by heating a mixture of the two reactants. orgsyn.org

Phosphorus oxychloride (POCl₃): While less reactive than PCl₅, phosphorus oxychloride can also be used, particularly with the sodium salt of the sulfonic acid. orgsyn.org

A general procedure for a similar conversion of sodium 2-naphthalenesulfonate to 2-naphthalenesulfonyl chloride involves reacting it with phosphorus oxytrichloride in chloroform at 90°C for 9 hours, achieving a high yield. chemicalbook.com A similar approach could be adapted for the sodium salt of (naphthalen-4-yl)methanesulfonic acid.

Alternative Synthetic Pathways for Methanesulfonyl Chlorides

Several other methods, primarily developed for the synthesis of methanesulfonyl chloride and its analogues, could potentially be adapted for this compound. One such method involves the reaction of methane (B114726) with sulfuryl chloride in the presence of a radical initiator. researchgate.net Adapting this to a more complex starting material like 4-methylnaphthalene would require significant investigation into reaction conditions to achieve selective functionalization of the methyl group.

Optimization of Reaction Conditions for Enhanced Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the desired product formation while minimizing side reactions.

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent plays a critical role in the synthesis of sulfonyl chlorides, influencing reactant solubility, reaction rate, and in some cases, product stability.

For the conversion of sulfonic acids using chlorinating agents like thionyl chloride or phosphorus pentachloride, inert solvents are typically preferred to avoid side reactions. Common choices include:

Chlorinated hydrocarbons: Dichloromethane (B109758) and chloroform are often used due to their inertness and ability to dissolve a wide range of organic compounds. chemicalbook.com

Aromatic hydrocarbons: Toluene (B28343) or xylene can be suitable, particularly for reactions requiring higher temperatures.

Ethers: While generally less common for these reactions due to potential cleavage under harsh acidic conditions, in some specific cases, they might be employed.

For the oxidative chlorination of thiols, the choice of solvent is also critical. Biphasic solvent systems are sometimes employed to facilitate the reaction and separation of products. The use of aqueous media, in some cases, can be advantageous for both environmental and process safety reasons.

| Reaction Type | Common Solvents | Rationale for Selection |

| Sulfonic acid to Sulfonyl chloride (with SOCl₂ or PCl₅) | Dichloromethane, Chloroform, Toluene | Inertness, good solubility of reactants, appropriate boiling points for reaction temperature control. |

| Oxidative chlorination of thiols | Acetic acid, Water, Dichloromethane | Can facilitate the reaction, and in the case of water, can be a greener alternative and aid in byproduct removal. |

Temperature and Pressure Profiling for Maximized Yields

Temperature:

Temperature is a critical parameter that directly influences the rate of reaction and the formation of byproducts.

Conversion of Sulfonic Acids: The reaction of sulfonic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride often requires heating to proceed at a reasonable rate. For example, the synthesis of methanesulfonyl chloride from methanesulfonic acid and thionyl chloride is conducted at 95°C. orgsyn.org However, excessive temperatures can lead to decomposition of the product or starting materials. A typical temperature range for these reactions is between 60°C and 120°C.

Oxidative Chlorination of Thiols: These reactions are often exothermic and may require initial cooling to control the reaction rate and prevent over-oxidation or other side reactions. Once the initial reaction is controlled, the temperature may be gradually raised to ensure complete conversion.

Pressure:

For most laboratory-scale syntheses of sulfonyl chlorides from sulfonic acids or thiols, the reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required and can complicate the experimental setup. However, in certain industrial processes, particularly those involving gaseous reactants like chlorine, the reaction may be carried out under pressure to increase the concentration of the gas in the liquid phase and thereby enhance the reaction rate. For the synthesis of methanesulfonyl chloride from methane and sulfuryl chloride, the reaction is carried out in a high-pressure autoclave. researchgate.net Distillation for purification of the final product is often performed under reduced pressure to lower the boiling point and prevent thermal decomposition. orgsyn.org

| Parameter | General Range | Impact on Synthesis |

| Temperature | ||

| Sulfonic Acid Conversion | 60 - 120 °C | Higher temperatures increase reaction rate but can also lead to decomposition. |

| Thiol Oxidation | 0 - 50 °C | Initial cooling is often necessary to control exothermicity, followed by warming to complete the reaction. |

| Pressure | ||

| Synthesis | Atmospheric | Most common for laboratory preparations. |

| Purification (Distillation) | Reduced | Lowers boiling point, preventing thermal decomposition of the product. |

Catalytic Strategies in the Synthesis of Sulfonyl Chlorides

The synthesis of sulfonyl chlorides, including this compound, has traditionally relied on stoichiometric reagents. However, the field is increasingly shifting towards catalytic methods to improve efficiency and reduce waste. A notable catalytic approach is the Sandmeyer-type reaction, which synthesizes sulfonyl chlorides from diazonium salts. This method often employs copper salts, such as CuCl or CuCl₂, as catalysts for the single electron transfer (SET) process. acs.org The original Meerwein chlorosulfonylation, a related reaction, has been improved by using a concentrated solution of sulfur dioxide in glacial acetic acid to increase yields. acs.org

Recent innovations have focused on developing more sustainable catalytic systems. For instance, a heterogeneous transition metal-free photocatalyst, potassium poly(heptazine imide), has been used to produce sulfonyl chlorides from arenediazonium salts under mild conditions, such as visible light irradiation at room temperature, with yields ranging from 50–95%. acs.org This method presents a sustainable alternative to the classic Meerwein reaction. acs.org

Another area of catalytic research involves the reduction of sulfonyl chlorides to thiols, which can provide insights into reversible or related synthetic pathways. Palladium catalysts have been utilized for this reduction under moderate hydrogen pressure. taylorfrancis.comgoogle.com While this is the reverse of the primary synthesis, understanding the catalytic mechanisms involved is crucial for designing new synthetic routes.

| Catalytic Strategy | Catalyst Type | Key Features | Typical Substrates |

|---|---|---|---|

| Sandmeyer-type/Meerwein Reaction | Copper Salts (e.g., CuCl, CuCl₂) | Involves diazonium salt intermediates; classic method for introducing sulfonyl chloride groups. acs.org | Anilines (via diazotization) |

| Heterogeneous Photocatalysis | Potassium Poly(heptazine imide) | Metal-free, uses visible light, operates at room temperature, offering a greener alternative. acs.org | Arenediazonium salts |

| Catalytic Reduction (for related studies) | Palladium on Carbon | Used for the conversion of sulfonyl chlorides to thiols, providing mechanistic insights. taylorfrancis.comgoogle.com | Aromatic sulfonyl chlorides |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is driven by the need to minimize environmental impact and enhance safety. nbinno.comnih.gov This involves a holistic approach that considers all aspects of the chemical process, from starting materials to the final product and associated waste streams.

Development of Solvent-Free or Reduced-Solvent Methodologies

A core principle of green chemistry is the reduction or elimination of hazardous solvents. nih.gov In the context of sulfonyl chloride synthesis, research has explored solvent-free conditions to achieve this goal. For example, a method for producing methanesulfonyl chloride from sodium methanesulfonate (B1217627) has been developed that operates without a solvent, thereby enabling low-cost, high-efficiency, and clean production. google.com Similarly, a green, solvent-free synthesis of N-sulfonylformamidines has been reported, which avoids the use of hazardous solvents in both the reaction and the isolation of products. researchgate.net These methodologies, while not specific to this compound, demonstrate the feasibility of solvent-free approaches for related sulfur-containing compounds. The philosophy that "the best solvent is no solvent" is a guiding principle in these efforts. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Traditional methods for synthesizing sulfonyl chlorides often have poor atom economy, generating significant amounts of waste. For instance, the use of reagents like thionyl chloride or phosphorus pentachloride results in byproducts that are not incorporated into the final molecule.

To improve atom economy, alternative synthetic routes are being explored. A key strategy is to design reactions where the maximum number of atoms from the reactants are incorporated into the final product. primescholars.com This can be achieved by carefully selecting starting materials and reaction pathways that minimize the formation of byproducts. primescholars.com Waste minimization also involves the use of catalytic reagents over stoichiometric ones and recycling solvents and unreacted starting materials where possible.

Exploration of Renewable and Less Hazardous Reagents

The use of hazardous reagents is a significant concern in traditional sulfonyl chloride synthesis. rsc.org Highly reactive and corrosive substances like chlorosulfonic acid, sulfuryl chloride, and phosphorus pentachloride are commonly used but pose safety and environmental risks. rsc.orgorgsyn.org

Green chemistry seeks to replace these with less hazardous and, where possible, renewable alternatives. nbinno.com For example, a clean and economical synthesis of alkanesulfonyl chlorides uses bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is considered environmentally and worker-friendly. organic-chemistry.org Another approach involves the use of N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org The development of metal-free synthesis of sulfonyl chlorides from thiols using ammonium nitrate and oxygen as a terminal oxidant is another example of a move towards less hazardous reagents. rsc.org

| Reagent Type | Traditional Reagents | Greener Alternatives | Advantages of Greener Alternatives |

|---|---|---|---|

| Chlorinating/Oxidizing Agent | Chlorosulfonic acid, Thionyl chloride, Phosphorus pentachloride rsc.orgorgsyn.org | Bleach (Sodium hypochlorite), N-Chlorosuccinimide, Oxygen with a catalyst rsc.orgorganic-chemistry.org | Reduced toxicity and corrosivity, safer handling, and more environmentally benign byproducts. |

| Sulfur Source | Sulfur dioxide (gaseous) organic-chemistry.org | DABSO (DABCO-sulfur dioxide complex) organic-chemistry.org | Solid, stable, and easier to handle surrogate for gaseous SO₂. organic-chemistry.org |

Continuous Flow Synthesis Approaches for Scalability and Sustainability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages in terms of scalability, safety, and sustainability. rsc.orgnih.govresearchgate.net Traditional batch processing of highly exothermic reactions, such as chlorosulfonation, can be hazardous due to the risk of thermal runaway. rsc.org Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure, thereby improving process safety. rsc.orgresearchgate.net

Several studies have demonstrated the benefits of continuous flow for sulfonyl chloride synthesis. A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides has been developed. rsc.org This method achieves a high space-time yield in a small reactor volume with a short residence time. rsc.org Another continuous flow, metal-free protocol utilizes nitric acid, hydrochloric acid, and oxygen for the synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov This process was successfully operated for over six hours, demonstrating its robustness and potential for scalable production. nih.gov The environmental impact, as measured by the process mass intensity (PMI), was found to be favorable compared to other flow processes. nih.gov Furthermore, automated continuous systems have been designed to produce multi-hundred-gram quantities of aryl sulfonyl chlorides, showcasing the potential for commercial manufacturing. nih.govresearchgate.netmdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions. rsc.org | Improved safety due to better temperature control and smaller reaction volumes. rsc.orgresearchgate.net |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward to scale by running the process for a longer duration (scaling out). mdpi.com |

| Process Control | Less precise control over reaction parameters. | Exquisite control over temperature, pressure, and residence time. rsc.org |

| Space-Time Yield | Generally lower. | Significantly higher, leading to more efficient production. rsc.orgmdpi.com |

Reactivity and Derivatization Strategies Utilizing Naphthalen 4 Yl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The primary mode of reactivity for (naphthalen-4-yl)methanesulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur. This reaction pathway allows for the formation of stable sulfonamide, sulfonate ester, and thiosulfonate linkages, which are significant in various fields of chemical synthesis. The general mechanism proceeds via attack of a nucleophile on the sulfur atom, followed by the displacement of the chloride ion.

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a direct and efficient method for the synthesis of N-substituted (naphthalen-4-yl)methanesulfonamides. This transformation is fundamental in synthetic chemistry due to the prevalence of the sulfonamide group in biologically active compounds. fiveable.menih.gov The reaction typically proceeds by treating the sulfonyl chloride with the amine in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

Commonly used bases include organic amines like pyridine (B92270) or triethylamine (B128534), or inorganic bases such as sodium carbonate in an aqueous medium. wikipedia.orgmdpi.com The choice of conditions can be tailored based on the amine's reactivity and solubility. For instance, a simple and effective method involves reacting the sulfonyl chloride and the amine in an aqueous solution while maintaining a basic pH (8-10) with sodium carbonate. mdpi.com Alternatively, the reaction can be performed in an inert organic solvent like nitroethane, which allows for the precipitation of the amine hydrochloride salt, simplifying purification. rsc.org Methanesulfonamides are noted for being exceptionally resistant to hydrolysis under both acidic and basic conditions. wikipedia.org

Table 1: General Synthesis of Sulfonamides

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary or Secondary Amine (R¹R²NH) | Base (e.g., Pyridine, Triethylamine, or Na₂CO₃), Solvent (e.g., DCM, Water) | N-substituted (naphthalen-4-yl)methanesulfonamide |

Synthesis of Sulfonate Esters and Their Synthetic Utility

This compound reacts with alcohols to form methanesulfonate (B1217627) esters, often referred to as mesylates. wikipedia.org This reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or pyridine in a solvent such as dichloromethane (B109758) (DCM). nih.govnih.gov The formation of methanesulfonates from methanesulfonyl chloride and an alcohol is proposed to proceed through a mechanism involving the initial elimination of HCl to generate a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the alcohol. researchgate.net

The primary synthetic utility of (naphthalen-4-yl)methanesulfonate esters lies in their function as excellent leaving groups in nucleophilic substitution and elimination reactions. researchgate.netorgsyn.org The sulfonate group's ability to delocalize the negative charge makes it a much better leaving group than the original hydroxyl group. This activation of an alcohol allows for its subsequent conversion into a wide range of other functional groups via S_N2 or S_N1 pathways, depending on the substrate and reaction conditions. orgsyn.org Importantly, the formation of the sulfonate ester proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during this step. orgsyn.org

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound extends to a variety of oxygen nucleophiles, with alcohols and phenols being the most common. The reaction with phenols is analogous to that with alcohols, yielding aryl (naphthalen-4-yl)methanesulfonates. This transformation is typically achieved by reacting the phenol (B47542) and sulfonyl chloride in the presence of a base. orgsyn.org

These aryl sulfonate esters also serve as effective leaving groups and have been utilized as electrophilic partners in cross-coupling reactions. orgsyn.org The methanesulfonate group can also be employed as a robust protecting group for phenols, as it is stable under various conditions but can be cleaved when necessary. The reaction with water leads to hydrolysis, producing the corresponding (naphthalen-4-yl)methanesulfonic acid, although this is often an undesirable side reaction during synthesis. wikipedia.org

Table 2: General Synthesis of Sulfonate Esters

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (R-OH) or Phenol (Ar-OH) | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM) | (Naphthalen-4-yl)methanesulfonate ester |

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioethers)

Sulfonyl chlorides can react with sulfur nucleophiles, such as thiols. One key transformation is the synthesis of thiosulfonates. While various methods exist, one approach involves the reductive homocoupling of sulfonyl chlorides using a copper catalyst and an amine as a mild reductant to produce symmetrical thiosulfonates. Another pathway is the reaction of sulfonyl chlorides with thiols or their corresponding sodium salts.

A significant reaction involving thiols is the reduction of the sulfonyl chloride itself. For example, sulfonyl chlorides can be reduced to the corresponding thiophenols by treatment with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene (B28343). orgsyn.org This reaction proceeds rapidly and offers a clean conversion, which can be advantageous over other reduction methods like using zinc dust and acid. orgsyn.org

Carbon-Carbon Bond Forming Reactions Involving this compound

While primarily used in nucleophilic substitution reactions to form heteroatom bonds, the sulfonyl group derived from this compound can participate in carbon-carbon bond-forming reactions, particularly through modern catalytic methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sulfonylation of Alkenes)

Recent advances in organic synthesis have established methods for the sulfonylation of alkenes using sulfonyl chlorides or their precursors. One prominent method is the copper-catalyzed sulfonylation of alkenes. In these reactions, a sulfonyl radical is generated and adds across a C-C double bond. For instance, a copper-catalyzed dehydrogenated methylsulfonylation of alkenes has been developed using CH₃SSO₃Na as the sulfonyl source, which provides a pathway to allyl and alkenyl methyl sulfones. A study demonstrated that naphthylene is a suitable substrate for this type of transformation, yielding the corresponding sulfonylated product with high efficiency.

Functionalization of Unsaturated Hydrocarbons

The sulfonyl chloride group in this compound is expected to react with unsaturated hydrocarbons, such as alkenes and alkynes, through various pathways, including radical and ionic mechanisms. magtech.com.cnresearchgate.net These reactions are powerful methods for carbon-carbon and carbon-sulfur bond formation.

Generally, the addition of sulfonyl chlorides to unsaturated compounds can be catalyzed by transition metals (like copper salts) or initiated by light. acs.orgthieme-connect.com In copper-catalyzed systems, a free-radical, redox-transfer chain mechanism is often proposed. acs.org The reaction typically involves the formation of a sulfonyl radical which then adds to the unsaturated bond. researchgate.net

For example, the reaction with acetylenes can lead to the formation of β-chlorovinyl sulfones. acs.orgthieme-connect.com The stereochemical outcome of such additions can often be controlled by the reaction conditions. The use of polar solvents tends to favor trans-addition products, while less polar solvents can lead to the preferential formation of cis-adducts. acs.org A notable method for the highly stereoselective synthesis of (Z)-β-chlorovinyl sulfones involves the copper(I) chloride-catalyzed addition of sulfonyl chlorides to acetylenes in the presence of dimethyl sulfide. thieme-connect.com

In addition to alkynes, sulfonyl chlorides add to alkenes to yield β-chloro sulfones under radical conditions. thieme-connect.com However, under acidic promotion, a different pathway can be accessed, leading to the regioselective synthesis of β-hydroxyl sulfone derivatives. thieme-connect.com This acid-promoted reaction likely proceeds through an electrophilic attack on the alkene, followed by the capture of a nucleophile like water. thieme-connect.com More recent developments include photocatalytic methods for the enantioselective hydrosulfonylation of α,β-unsaturated carbonyl compounds, which generates enantioenriched α-chiral sulfones. nih.gov

Table 1: Representative Reactions of Sulfonyl Chlorides with Unsaturated Hydrocarbons

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Radical Addition | Phenylacetylene | Benzenesulfonyl chloride, CuCl | (E/Z)-β-Chlorovinyl sulfone | acs.org |

| Stereoselective Addition | Acetylenes | Sulfonyl chloride, CuCl, Me₂S, Toluene, 110°C | (Z)-β-Chlorovinyl sulfone | thieme-connect.com |

| Hydroxyl Sulfonylation | Styrene | Sulfonyl chloride, H₂O, cat. Sulfonic acid | β-Hydroxyl sulfone | thieme-connect.com |

| Photocatalytic Hydrosulfonylation | α,β-Unsaturated Carbonyls | Sulfonyl chloride, Chiral Ni-catalyst, Visible light | Enantioenriched α-chiral sulfone | nih.gov |

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of arene chemistry. wordpress.comlibretexts.org Naphthalene is generally more reactive than benzene (B151609) in EAS reactions due to the lower loss of resonance energy in forming the cationic intermediate (a naphthalenonium ion). libretexts.org

Substitution on naphthalene can occur at either the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). The α-position is typically more reactive and kinetically favored because the intermediate carbocation is more stabilized by resonance; it can be drawn with more resonance structures that preserve one of the benzene rings as fully aromatic. libretexts.orgyoutube.com The methanesulfonyl chloride group (-CH₂SO₂Cl) attached at the 4-position is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. However, substitution will still occur, primarily on the unsubstituted ring.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wordpress.com

Nitration and Halogenation: These reactions on naphthalene typically yield the α-substituted product under kinetic control. youtube.com

Sulfonation: The sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control. At lower temperatures (e.g., 80°C), the kinetically favored α-naphthalenesulfonic acid is the major product. At higher temperatures (e.g., 160°C), the more sterically hindered but thermodynamically more stable β-naphthalenesulfonic acid predominates. wordpress.comlibretexts.org

Friedel-Crafts Acylation: The regiochemical outcome can be influenced by the solvent. In non-polar solvents like carbon disulfide, α-acylation is preferred. In more polar solvents like nitrobenzene, the bulkier acylating agent may preferentially attack the β-position to minimize steric hindrance. libretexts.org

For this compound, electrophilic attack would be directed to the unsubstituted ring. The primary sites of substitution would be the C5 and C8 positions (α-positions) and to a lesser extent, the C6 and C7 positions (β-positions).

Reductive Transformations of this compound

The sulfonyl chloride functional group is readily transformed via reduction into other sulfur-containing moieties, most notably thiols. This conversion is a valuable synthetic tool. Several methods exist for the reduction of aryl sulfonyl chlorides to the corresponding thiols. core.ac.uk

Common reducing agents include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of converting sulfonyl chlorides to thiols. taylorfrancis.com

Zinc powder and acid: This classical method effectively reduces sulfonyl chlorides but generates metal salt byproducts. core.ac.uk

Catalytic Hydrogenation: This method involves reacting the sulfonyl chloride with hydrogen gas under pressure in the presence of a metal catalyst, such as palladium or platinum. taylorfrancis.comgoogle.comgoogle.com The process often requires a base to neutralize the hydrogen chloride formed during the reaction. google.comgoogle.com Using a palladium catalyst supported on carbon, often in the presence of a base, can lead to high conversion and selectivity for the thiol. google.com In some cases, disulfides may be formed as byproducts, which can subsequently be reduced to the thiol. taylorfrancis.com

Triphenylphosphine: A milder method involves using triphenylphosphine in a solvent like toluene to achieve the reduction. organic-chemistry.org

Another important reductive transformation is the conversion to sulfinamides. This can be achieved through an in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov For example, treating a sulfonyl chloride with triphenylphosphine and an amine provides a direct route to the corresponding sulfinamide. nih.gov

Table 2: Summary of Reductive Methods for Sulfonyl Chlorides

| Product Type | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Thiol | LiAlH₄ | Powerful, non-catalytic reduction | taylorfrancis.com |

| Thiol | Zn, Acid | Classical method, generates metal waste | core.ac.uk |

| Thiol | H₂, Pd/C catalyst, Base | Catalytic, high selectivity, requires pressure | google.com |

| Thiol | Triphenylphosphine, Toluene | Mild, convenient laboratory method | organic-chemistry.org |

| Sulfinamide | Triphenylphosphine, Amine, Base | One-pot synthesis from sulfonyl chloride | nih.gov |

Development of Library Synthesis and Combinatorial Approaches

Sulfonyl chlorides are exceptionally useful building blocks in combinatorial chemistry and library synthesis, primarily due to the robust and high-yielding formation of sulfonamides upon reaction with a wide array of primary and secondary amines. enamine.netsigmaaldrich.com This reactivity allows for the rapid generation of large, diverse collections of molecules for screening in drug discovery and materials science. nih.gov

This compound, with its distinct naphthalene scaffold, is well-suited for such applications. The naphthalene core provides a rigid, lipophilic framework that is present in many biologically active compounds. By reacting this compound with a library of diverse amines, a corresponding library of (naphthalen-4-yl)methanesulfonamides can be synthesized in parallel.

The process can be further expanded by using bifunctional building blocks where chemoselectivity can be exploited. For instance, sulfonyl chlorides that also contain another reactive handle allow for sequential or orthogonal derivatization. nih.gov In the case of this compound, a library could be generated via sulfonamide formation, followed by a second diversification step involving electrophilic substitution on the naphthalene ring. This strategy dramatically increases the structural diversity accessible from a single starting scaffold. The selection of sulfonyl chlorides for library synthesis often involves filtering for compounds that provide clean reactions and high yields under standardized parallel synthesis conditions. enamine.net

Mechanistic Investigations of Naphthalen 4 Yl Methanesulfonyl Chloride Reactivity

Elucidation of Reaction Pathways for Sulfonyl Chloride Functionalization

The functionalization of (Naphthalen-4-YL)methanesulfonyl chloride is expected to proceed through several potential mechanistic pathways, including nucleophilic substitution, radical reactions, or an elimination-addition sequence, depending on the specific reaction conditions.

Nucleophilic substitution at the sulfur atom is a primary reaction pathway for sulfonyl chlorides. The distinction between a unimolecular (Sₙ1) and a bimolecular (Sₙ2) mechanism is critical for understanding reactivity.

The unimolecular (Sₙ1) pathway, which would involve the formation of a high-energy sulfonyl cation intermediate, is generally not favored for sulfonyl chlorides under typical solvolytic conditions. beilstein-journals.orgnih.gov Claims of Sₙ1 mechanisms for certain substituted benzenesulfonyl chlorides have been rendered unlikely by more recent and comprehensive studies. beilstein-journals.orgnih.gov Therefore, it is highly probable that this compound reacts with nucleophiles through a concerted or stepwise Sₙ2 pathway.

In addition to ionic pathways, sulfonyl chlorides can participate in radical reactions. These reactions typically proceed under photochemical or thermal conditions in the presence of a radical initiator. The process involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical (RSO₂•).

Recent advancements have shown that sulfonyl chlorides are effective precursors for sulfonyl radicals, which can then engage in a variety of transformations, including additions to unsaturated bonds. acs.org For instance, visible-light photocatalysis can induce the formation of sulfonyl radicals from sulfonyl chlorides, which can then be used to construct allylic sulfones or other sulfonated products. koreascience.kr It is therefore plausible that this compound could serve as a source for the (naphthalen-4-yl)methanesulfonyl radical under appropriate radical-generating conditions, expanding its synthetic utility beyond traditional nucleophilic substitution reactions.

A distinct mechanistic pathway available to alkanesulfonyl chlorides possessing an α-hydrogen is the elimination-addition mechanism, which proceeds through a highly reactive sulfene (B1252967) intermediate (RCH=SO₂). beilstein-journals.orgnih.gov This pathway is particularly favored under basic conditions, often with the use of tertiary amines.

The mechanism for the formation of methanesulfonates from methanesulfonyl chloride and an alcohol in the presence of a non-nucleophilic base is believed to involve an initial E1cb elimination to generate the parent sulfene (CH₂=SO₂). beilstein-journals.org This is followed by the rapid attack of the alcohol on the sulfene. Since this compound possesses two hydrogens on the methylene (B1212753) carbon adjacent to the sulfonyl group, it is a prime candidate for this type of reaction. In the presence of a suitable base, it would be expected to eliminate hydrogen chloride to form the transient sulfene, (naphthalen-4-yl)methylene-dioxosulfur(VI), which would then be readily trapped by any nucleophile present in the reaction mixture.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms. For sulfonyl chlorides, the influence of solvent and substituents on the reaction rate provides significant insight into the structure of the transition state.

The rates of solvolysis of sulfonyl chlorides are highly dependent on the properties of the solvent. The extended Grunwald-Winstein equation, log(k/k₀) = lN_T + mY_Cl, is a powerful tool for analyzing these effects. In this equation, l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (N_T), and m represents the sensitivity to the solvent's ionizing power (Y_Cl).

Kinetic data for the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride in 24 different solvents yielded l and m values of 0.76 and 0.37, respectively. wikipedia.org These values, and particularly the l/m ratio of 2.1, are indicative of a bimolecular (Sₙ2) mechanism with significant nucleophilic solvent assistance. wikipedia.org The kinetic solvent isotope effect (KSIE) for this compound in methanol (B129727) was determined to be k(CH₃OH)/k(CH₃OD) = 1.75, which further supports a mechanism involving general-base catalysis by the solvent in a bimolecular transition state. wikipedia.org It is anticipated that the solvolysis of this compound would exhibit a similar dependence on solvent properties.

Table 1: Grunwald-Winstein Parameters for Naphthalenesulfonyl Chloride Analog and Benzenesulfonyl Chloride

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Proposed Mechanism | Source |

|---|---|---|---|---|---|

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.1 | Dissociative Sₙ2 | wikipedia.org |

| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.7 | Sₙ2 | wikipedia.org |

The electronic nature of substituents on the naphthalene (B1677914) ring is expected to influence the reactivity of this compound. The Hammett equation provides a framework for quantifying these effects. For bimolecular nucleophilic substitution reactions of arenesulfonyl chlorides, electron-withdrawing substituents on the aromatic ring generally accelerate the reaction by increasing the electrophilicity of the sulfur atom. This is reflected in a positive Hammett reaction constant (ρ).

For example, studies on a series of para-substituted benzenesulfonyl chlorides have consistently shown that electron-withdrawing groups like nitro groups increase the rate of solvolysis, while electron-donating groups like methoxy (B1213986) groups decrease it, which is consistent with an Sₙ2 pathway. nih.govcdnsciencepub.com It is therefore predicted that introducing electron-withdrawing substituents (e.g., -NO₂, -CN, -Br) onto the naphthalene ring of this compound would increase its rate of reaction in bimolecular substitutions. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to decrease the rate.

Table 2: Hypothetical Relative Rate Constants for Substituted this compound Analogs in a Bimolecular Reaction

| Substituent (X) on Naphthalene Ring | Electronic Effect | Expected Relative Rate (k_rel) |

|---|---|---|

| -OCH₃ | Electron-Donating | < 1 |

| -H | Reference | 1 |

| -Br | Electron-Withdrawing | > 1 |

| -NO₂ | Strongly Electron-Withdrawing | >> 1 |

Note: This table is illustrative and presents expected trends based on established principles of physical organic chemistry. Actual rate constants would require experimental determination.

Identification and Characterization of Reaction Intermediates

The reactivity of sulfonyl chlorides, including this compound, is central to their application in organic synthesis. Understanding the intermediates formed during their reactions is crucial for predicting reaction outcomes and optimizing conditions. While direct spectroscopic or trapping evidence for reaction intermediates of this compound is not extensively documented in publicly available literature, mechanistic studies on analogous arenesulfonyl chlorides provide a strong basis for inferring the likely transient species.

Reactions of sulfonyl chlorides with nucleophiles are generally considered to proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination (SAN) pathway. nih.gov In the case of arenesulfonyl chlorides, the mechanism can be influenced by the solvent, the nucleophile, and the substituents on the aromatic ring. nih.gov For many arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) is the proposed dominant pathway. mdpi.com

In an SN2 mechanism, the reaction proceeds through a single transition state without the formation of a stable intermediate. However, under certain conditions, particularly with strong nucleophiles or in polar aprotic solvents, a stepwise mechanism involving a pentacoordinate sulfurane intermediate may become accessible. While computational studies on methanesulfonyl chloride have indicated a double-well potential energy surface suggesting an SN2-like profile in the gas phase, the presence of the bulky and electronically distinct naphthalene moiety in this compound could influence the stability of potential intermediates. mdpi.com

In some specialized reactions, such as those involving photochemical activation, sulfonyl chlorides can generate sulfonyl radical intermediates. acs.orgresearchgate.net These radical species can then participate in various addition and cyclization reactions. Trapping experiments using radical traps like DMPO have been used to confirm the presence of aryl radicals in related systems. acs.org

Given the structural similarities to other arenesulfonyl chlorides, the following table outlines the potential intermediates that could be formed in reactions of this compound under different conditions, based on studies of analogous compounds.

| Potential Intermediate | Proposed Structure | Method of Generation/Observation (in Analogous Systems) | Characterization Data (Hypothetical for title compound) |

| Pentacoordinate Sulfurane Adduct | A trigonal bipyramidal structure with the nucleophile and leaving group in apical positions. | Postulated in addition-elimination (SAN) mechanisms with strong nucleophiles. | Would likely be a high-energy, transient species. Spectroscopic identification would be challenging. |

| Sulfonyl Radical | A radical centered on the sulfur atom. | Photochemical or radical-initiated reactions. acs.orgresearchgate.net | Detectable by radical trapping experiments followed by mass spectrometry or EPR spectroscopy. acs.org |

| Ion-Dipole Complex | A pre-reaction complex between the sulfonyl chloride and the nucleophile. | Computationally predicted for gas-phase SN2 reactions of arenesulfonyl chlorides. mdpi.com | Characterized by specific intermolecular distances and interaction energies in computational models. |

| Zwitterionic Intermediate | Formed in reactions with tertiary amines or other neutral nucleophiles. | Trapping experiments in reactions of benzynes with tertiary sulfonamides. nih.gov | Could potentially be identified by NMR spectroscopy at low temperatures. |

Transition State Analysis and Energy Profiles

The transition state structure and its associated energy barrier are fundamental to understanding the kinetics and mechanism of reactions involving this compound. For nucleophilic substitution reactions of arenesulfonyl chlorides, computational studies and kinetic data have provided significant insights into the nature of the transition state.

For the chloride-chloride exchange reaction in benzenesulfonyl chloride, DFT calculations have shown a central transition state flanked by reactant and product ion-dipole complexes, which is characteristic of an SN2 energy profile. mdpi.com The transition state features an elongated S-Cl bond to the leaving group and a partially formed S-Nu bond with the incoming nucleophile. The geometry around the sulfur atom is typically trigonal bipyramidal.

Kinetic studies on the solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride, a structurally related compound, revealed relatively small positive activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡). koreascience.kr These values are consistent with a bimolecular (SN2) mechanism, which involves a highly ordered transition state. The large negative entropy of activation suggests the association of multiple molecules in the transition state, which is a hallmark of an associative mechanism.

The energy profile for the reaction of this compound with a nucleophile is expected to be influenced by both steric and electronic factors of the naphthalen-4-yl group. The bulky nature of the naphthalene ring could potentially increase the energy of the transition state due to steric hindrance. Conversely, the electronic properties of the naphthalene system can affect the stability of the developing charges in the transition state.

The following table summarizes key energetic parameters that would be characteristic of the transition state for the reaction of this compound, based on data for analogous arenesulfonyl chlorides.

| Parameter | Description | Typical Value Range for Arenesulfonyl Chlorides | Implication for this compound |

| Activation Enthalpy (ΔH‡) | The energy barrier for the reaction. | 12.0 to 15.9 kcal·mol-1 (for solvolysis of a related naphthalenesulfonyl chloride) koreascience.kr | A positive value in this range would support a bimolecular mechanism. |

| Activation Entropy (ΔS‡) | The change in disorder from reactants to the transition state. | -23.1 to -36.3 cal·mol-1·K-1 (for solvolysis of a related naphthalenesulfonyl chloride) koreascience.kr | A large negative value would indicate a highly ordered, associative transition state, characteristic of an SN2 pathway. |

| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier, combining enthalpy and entropy. | Calculated from ΔH‡ and ΔS‡. For a related system, ΔG‡ in MeCN solution is around 16.2 kcal/mol. mdpi.com | Determines the reaction rate at a given temperature. |

| Kinetic Solvent Isotope Effect (KSIE) | The ratio of the rate constant in a protic solvent to its deuterated counterpart (kH/kD). | 1.34 to 1.88 (for a related naphthalenesulfonyl chloride) koreascience.kr | A value in this range is indicative of a bimolecular mechanism, possibly with general-base catalysis by the solvent. |

This table presents data extrapolated from studies on analogous arenesulfonyl and naphthalenesulfonyl chlorides. The precise values for this compound would require specific experimental or computational investigation.

Applications of Naphthalen 4 Yl Methanesulfonyl Chloride in Advanced Chemical Synthesis and Materials Science

Precursor for the Synthesis of Diverse Organic Molecules

The unique structural combination of a naphthalene (B1677914) core and a reactive methanesulfonyl chloride group makes (Naphthalen-4-YL)methanesulfonyl chloride a versatile precursor for creating a wide array of organic molecules. Its utility spans the construction of complex heterocyclic frameworks, the synthesis of natural products, and the development of advanced fluorescent materials.

Construction of Complex Heterocyclic Systems

The sulfonyl chloride moiety of this compound is a key functional group for the synthesis of various heterocyclic compounds. It readily reacts with nucleophiles, such as amines, to form stable sulfonamide linkages, which are integral to the structure of many biologically active molecules. This reactivity allows for the incorporation of the bulky and chromophoric naphthalen-4-ylmethyl group into different molecular scaffolds.

For instance, the reaction of sulfonyl chlorides with appropriate binucleophiles is a common strategy for building heterocyclic rings. Research has shown that related sulfonyl chlorides can be used to synthesize a variety of heterocyclic systems, including those containing pyrimidine (B1678525) and thiadiazole rings. researchgate.netechemcom.com One-pot reactions involving β-sulfonyl styrenes and bifunctional reagents can lead to the formation of sulfonyl-substituted tetrahydropyrans, demonstrating the utility of the sulfonyl group in facilitating complex cyclizations. researchgate.net The naphthalene moiety, in these cases, can be envisioned to impart specific physicochemical properties, such as fluorescence or enhanced biological interactions, to the final heterocyclic product. The synthesis of novel naphthalene-heterocycle hybrids is an active area of research, with applications in the development of new therapeutic agents. nih.gov

Role in Natural Product Synthesis

Naphthalene and its derivatives are core structures in a multitude of natural products that exhibit a wide range of biological activities. chemistryviews.org While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a synthetic intermediate is significant. The synthesis of natural products containing a naphthalene core often involves multi-step sequences where the naphthalene scaffold is constructed from simpler aromatic precursors. chemistryviews.org

However, synthetic strategies that start from functionalized naphthalene derivatives can offer more efficient routes. chemistryviews.org In this context, this compound could serve as a valuable building block. The methanesulfonyl group is an excellent leaving group, which can be displaced in substitution reactions to attach the naphthalen-4-ylmethyl fragment to a more complex molecular backbone. This approach could be particularly useful in the late-stage functionalization of natural product precursors. General methods for the synthesis of naphthalene-derived natural products often rely on cyclization reactions to form the naphthalene ring system. researchgate.net The use of pre-functionalized naphthalenes like this compound could circumvent some of these steps, providing a more direct pathway to the target molecules.

Preparation of Fluorescent Dyes and Probes

The naphthalene ring system is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent dyes and probes for various applications, including biological imaging and chemical sensing. The incorporation of a reactive group, such as a sulfonyl chloride, onto the naphthalene scaffold allows for the covalent attachment of the fluorophore to other molecules of interest.

This compound can serve as a precursor for the synthesis of naphthalimide-based fluorescent probes. nih.gov Naphthalimides are known for their excellent photostability and high fluorescence quantum yields. By reacting this compound with appropriate amines, it is possible to create sulfonamide-containing naphthalimide derivatives that can function as targeted fluorescent probes. nih.gov For example, sulfonamide-naphthalimide conjugates have been developed as potential probes for tumor imaging. nih.gov The general principle involves the reaction of the sulfonyl chloride with an amino-functionalized dye or a biomolecule, leading to a stable sulfonamide linkage. This strategy has been employed to create probes for detecting various analytes, such as hydrogen sulfide, by designing molecules where the fluorescence is quenched or enhanced upon reaction. researchgate.net

| Probe Type | Precursor Moiety | Target Analyte/Application | Reference |

| Sulfonamide-Naphthalimide | This compound (potential) | Tumor Imaging | nih.gov |

| Amine-reactive Probe | Naphthalene-2-sulfonyl chloride | Determination of amines | biosynth.com |

| H2S Probe | 2,4-Dinitrobenzenesulfonyl | Hydrogen Sulfide Detection | researchgate.net |

Functionalization Agent in Polymer Chemistry and Material Science

The reactivity of the sulfonyl chloride group also makes this compound a valuable tool for modifying and creating new materials with tailored properties. Its applications in this field range from the synthesis of specialized polymers to the surface functionalization of various substrates.

Synthesis of Sulfonated Polymers and Membranes

Sulfonated polymers are an important class of materials, particularly for applications in ion-exchange membranes for fuel cells, water treatment, and other separation technologies. The sulfonic acid groups (-SO3H) or sulfonate salts (-SO3Na) incorporated into the polymer backbone provide ionic conductivity and hydrophilicity.

While the direct polymerization of this compound is not a common route, it can be used as a sulfonating agent or a co-monomer in the synthesis of specialty polymers. A more common approach is the post-sulfonation of a pre-existing polymer, but this can sometimes lead to a lack of control over the degree and position of sulfonation. An alternative is the polymerization of monomers that already contain a protected or precursor sulfonic acid group.

A well-established method for creating sulfonated naphthalene-based polymers is the polycondensation of naphthalene with formaldehyde, followed by sulfonation. researchgate.nete3s-conferences.org This produces polymethylene naphthalene sulfonate, a superplasticizer used in concrete. e3s-conferences.org In a related manner, this compound could be used to introduce the naphthalenesulfonyl moiety into polymers containing nucleophilic side chains (e.g., hydroxyl or amino groups). Furthermore, related naphthalene sulfonic acid derivatives have been used to create complexes with tin, which act as effective photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.gov

| Polymer/Membrane Type | Synthetic Strategy | Application | Reference |

| Polymethylene naphthalene sulfonate | Polycondensation of naphthalene and formaldehyde | Concrete superplasticizer | researchgate.nete3s-conferences.org |

| Tin-naphthalene complexes in PVC | Additive blending | Photostabilizer for PVC | nih.gov |

| Cation-exchange membrane modification | Chlorosulfonation and amination | Ion-selective transport | nih.gov |

Surface Functionalization of Materials

The modification of material surfaces is crucial for a wide range of applications, from biocompatible implants to heterogeneous catalysis. This compound offers a means to covalently attach the naphthalen-4-ylmethylsulfonyl group to surfaces that are rich in nucleophilic sites, such as hydroxyl or amine groups.

This surface functionalization can be used to alter the surface properties of a material, such as its hydrophobicity, chemical reactivity, or affinity for other molecules. For example, the surface of a sulfonated membrane can be modified by converting the sulfonate groups to sulfonyl chlorides with thionyl chloride, followed by reaction with a diamine to create a cationic layer. nih.gov This process, which involves the formation of a sulfonamide bond, can be used to control the ion-transport properties of the membrane. nih.gov While this example starts from a sulfonated surface, a similar principle could be applied by reacting this compound with a surface that has available nucleophiles. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process closely related to sulfonyl chloride chemistry, has been used for the surface modification of carbon materials and polymers, highlighting the versatility of sulfonyl-based reagents in materials science. researchgate.net

Utilization as a Protecting Group Strategy in Multistep Synthesis

In the intricate field of multistep organic synthesis, the strategic use of protecting groups is a cornerstone for achieving high yields and stereoselectivity. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations. The ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with the desired transformations. organic-chemistry.orguchicago.edu

While direct research on "this compound" as a protecting group is not extensively documented in publicly available literature, its structural similarity to other naphthalenesulfonyl chlorides, such as 1- and 2-naphthalenesulfonyl chloride, allows for an informed discussion of its potential applications and properties in protecting group strategies. Naphthalenesulfonyl derivatives, much like the more common tosyl (p-toluenesulfonyl) group, are primarily employed for the protection of amines. acs.orgnih.gov The naphthalene moiety offers distinct electronic and steric properties that can be exploited to fine-tune the stability and cleavage conditions of the resulting sulfonamide.

The introduction of a naphthalenesulfonyl protecting group typically involves the reaction of the amine with the corresponding naphthalenesulfonyl chloride in the presence of a base. This reaction is generally efficient and leads to the formation of a stable sulfonamide. utdallas.edu

A key aspect of any protecting group strategy is its selective removal, or deprotection. Research into naphthalenesulfonyl groups has revealed several methods for their cleavage. For instance, 2-naphthalenesulfonyl amides can be cleaved under reductive conditions. A study has shown that these groups can be smoothly cleaved by reagents such as magnesium in methanol (B129727) (Mg/MeOH). acs.org This method is particularly noteworthy as it offers a degree of selectivity; for example, a 2-naphthalenesulfonyl group can be cleaved in the presence of a tosyl group, highlighting the potential for orthogonal protection strategies. acs.org Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. organic-chemistry.org

The table below summarizes the reductive cleavage of different arenesulfonyl derivatives, providing insight into the potential deprotection conditions for a (naphthalen-4-yl)methanesulfonyl group based on the behavior of its analogs.

| Protected Amine Derivative | Deprotection Reagent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-Naphthalenesulfonyl)indole | Mg/MeOH | Reflux, 2h | 85 | acs.org |

| N-(2-Naphthalenesulfonyl)aniline | Mg/MeOH | Reflux, 2h | 92 | acs.org |

| N-Tosylindole | Mg/MeOH | Reflux, 48h | 20 | acs.org |

| N-Tosyl-N-methylaniline | Mg/MeOH | Reflux, 48h | No reaction | acs.org |

The data indicates that the 2-naphthalenesulfonyl group is significantly more labile to reductive cleavage with Mg/MeOH compared to the tosyl group. This difference in reactivity is attributed to the lower reduction potential of the naphthalene ring system. acs.org It is plausible that a (naphthalen-4-yl)methanesulfonyl group would exhibit similar reactivity, offering a valuable alternative to traditional sulfonyl protecting groups, especially when mild and selective deprotection is required.

The stability of the protecting group to various reaction conditions is another critical factor. Sulfonamides are generally known for their high stability towards a wide range of reagents and conditions, including acidic and basic environments, which makes them robust protecting groups for amines. nih.gov The specific stability profile of a (naphthalen-4-yl)methanesulfonamide would need to be empirically determined, but it is expected to be comparable to other arenesulfonamides.

Biomolecular Interactions and Mechanistic Biochemistry of Naphthalen 4 Yl Methanesulfonyl Chloride Derivatives

Design and Synthesis of (Naphthalen-4-YL)methanesulfonyl chloride-Derived Biochemical Probes

The core structure of this compound serves as a scaffold for the design and synthesis of specialized biochemical probes. These probes are instrumental in studying biological systems by allowing for the detection and characterization of molecular interactions. The synthesis of such probes often involves the reaction of the parent sulfonyl chloride with an appropriate amine or other nucleophile that incorporates a reporter group. researchgate.netwjpsonline.com

Common strategies in the design of biochemical probes derived from naphthalene (B1677914) sulfonamides include the incorporation of:

Fluorophores: Naphthalene derivatives can be functionalized with fluorescent tags to allow for visualization and tracking within cellular environments. For instance, a new fluorescent probe with a Schiff base structure was synthesized using a naphthalimide derivative as the fluorescent group, which showed a strong fluorescence that was quenched upon coordination with Cu2+ ions. nih.gov

Biotin (B1667282) Tags: The addition of a biotin moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, facilitating purification and detection of target proteins.

Photoaffinity Labels: These groups can be activated by light to form a covalent bond with the target molecule, enabling the identification of binding partners.

The synthesis of these probes is a multi-step process. For example, the synthesis of 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide was achieved from the reaction of 4-selenocyanatonaphthalen-1-amine with chloroacetyl chloride. biointerfaceresearch.com This intermediate could then be further modified to introduce various functionalities. Similarly, a library of fluorinated isothiocyanates (F-ITCs) was synthesized to act as chemical probes, demonstrating how the core structure can be adapted for specific experimental needs. ljmu.ac.uk The development of naphthalene-pregnen derivatives also highlights the synthetic strategies used to create complex biomolecules from a naphthalene base. researchgate.net

In Vitro Studies of Enzyme Inhibition Mechanisms by Sulfonamide Derivatives

Sulfonamide derivatives are a well-established class of enzyme inhibitors. nih.govwjpsonline.com Their mechanism of action often involves mimicking the transition state of an enzymatic reaction or competing with the natural substrate for binding to the active site. nih.govdrugbank.com

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). edx.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org The Ki, on the other hand, is the dissociation constant for the enzyme-inhibitor complex and is considered a more absolute measure of inhibitor potency. edx.orgaatbio.com

Numerous studies have been conducted to determine the IC50 and Ki values for various sulfonamide derivatives against a range of enzymes. For example, a study on new acetamide-sulfonamide scaffolds as urease inhibitors found that some compounds exhibited a competitive mode of inhibition with IC50 values in the micromolar range. mdpi.com Specifically, ibuprofen (B1674241) conjugated with sulfathiazole, and flurbiprofen (B1673479) conjugated with sulfadiazine (B1682646) and sulfamethoxazole (B1682508) were potent competitive inhibitors of urease, with IC50 values of 9.95 ± 0.14 µM, 16.74 ± 0.23 µM, and 13.39 ± 0.11 µM, respectively. mdpi.com The corresponding Ki values for these competitive inhibitors were determined to be 0.17 µM, 7.95 µM, and 10.40 µM. mdpi.com Another study on newly synthesized sulfonamide derivatives against urease also reported IC50 values in the low micromolar range. rsc.orgresearchgate.net

The relationship between IC50 and Ki is not always straightforward and can depend on the mechanism of inhibition and the experimental conditions. For irreversible inhibitors, the potency is often characterized by the inactivation rate constant (kinact) in addition to Ki. biorxiv.org

Table 1: Enzyme Inhibition Data for Selected Sulfonamide Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Ibuprofen-sulfathiazole conjugate | Urease | 9.95 ± 0.14 | 0.17 | Competitive | mdpi.com |

| Flurbiprofen-sulfadiazine conjugate | Urease | 16.74 ± 0.23 | 7.95 | Competitive | mdpi.com |

| Flurbiprofen-sulfamethoxazole conjugate | Urease | 13.39 ± 0.11 | 10.40 | Competitive | mdpi.com |

| YM-1 | Urease | 1.98 ± 0.02 | N/A | N/A | rsc.orgresearchgate.net |

| YM-2 | Urease | 1.90 ± 0.02 | N/A | N/A | rsc.orgresearchgate.net |

| YM-3 | Urease | 2.02 ± 0.01 | N/A | N/A | rsc.orgresearchgate.net |

Understanding how sulfonamide derivatives are recognized by and bind to their target proteins is crucial for rational drug design. nih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking are employed to elucidate these interactions at an atomic level. nih.govnih.govresearchgate.net

Studies on various sulfonamides have revealed key molecular interactions. For instance, the sulfonamide group itself is a significant pharmacophore. researchgate.netnih.gov The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. nih.govresearchgate.net In a study of sulfonamide analogues binding to FKBP12, it was found that the sulfonamide oxygens are a key binding motif, engaging in CH···O=S interactions with the protein. nih.govacs.org

The binding affinity, often expressed as the dissociation constant (Kd) or association constant (Ka), quantifies the strength of the interaction between the inhibitor and the protein. nih.govacs.org Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. A study on the binding of sulfonamide drugs to myoglobin (B1173299) reported binding constants on the order of 10^4 M^-1. nih.govacs.org

Enzyme inhibitors can bind to either the orthosteric site, which is the same site as the natural substrate, or an allosteric site, which is a distinct site on the enzyme. nih.govresearchgate.net Orthosteric inhibitors typically act competitively, while allosteric inhibitors can modulate enzyme activity in a non-competitive or uncompetitive manner. nih.gov